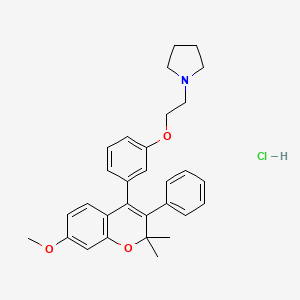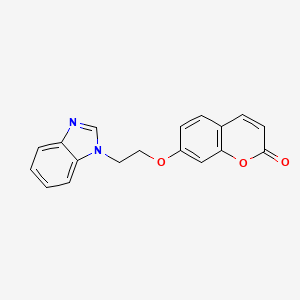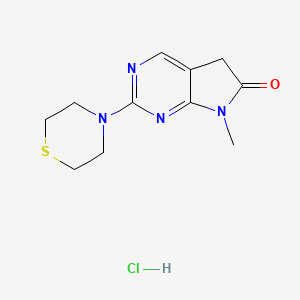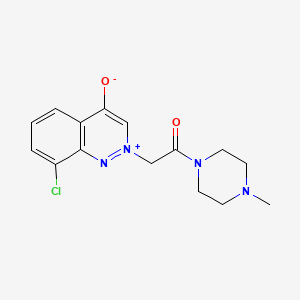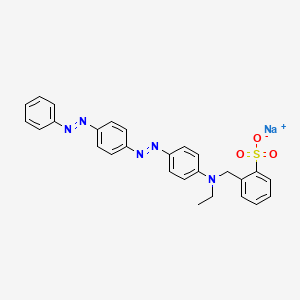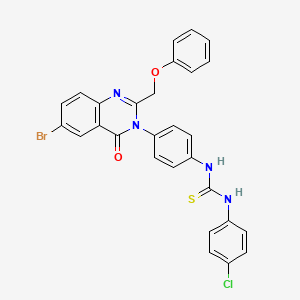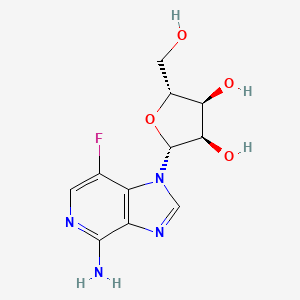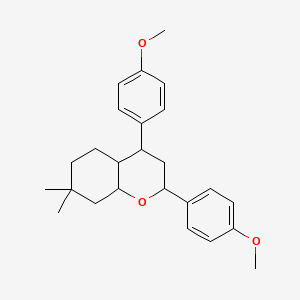
2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman is an organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman typically involves the reaction of p-methoxyphenyl derivatives with appropriate reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the transformation of carbonyl groups into thiocarbonyl groups . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and various functionalized compounds that retain the core structure of this compound.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman has a wide range of applications in scientific research:
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The pathways may include signal transduction, metabolic processes, and cellular responses to external stimuli.
Vergleich Mit ähnlichen Verbindungen
2,4-Bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide:
Thiocarbonyl Compounds: These compounds share similar reactivity patterns and are used in various organic synthesis applications.
Eigenschaften
CAS-Nummer |
82315-17-1 |
|---|---|
Molekularformel |
C25H32O3 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
2,4-bis(4-methoxyphenyl)-7,7-dimethyl-2,3,4,4a,5,6,8,8a-octahydrochromene |
InChI |
InChI=1S/C25H32O3/c1-25(2)14-13-21-22(17-5-9-19(26-3)10-6-17)15-23(28-24(21)16-25)18-7-11-20(27-4)12-8-18/h5-12,21-24H,13-16H2,1-4H3 |
InChI-Schlüssel |
GPMYMZGCRYPDSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2C(CC(OC2C1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


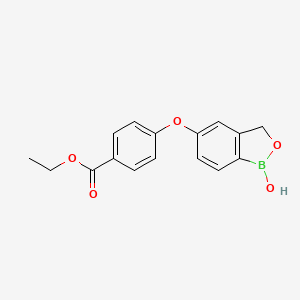
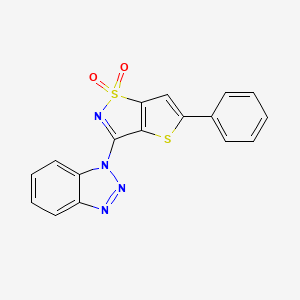
![3-(2-amino-5-fluorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12748346.png)
![2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride](/img/structure/B12748364.png)
